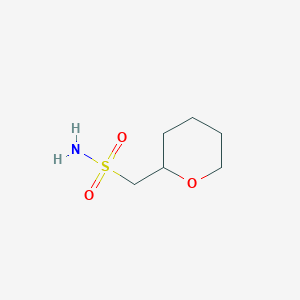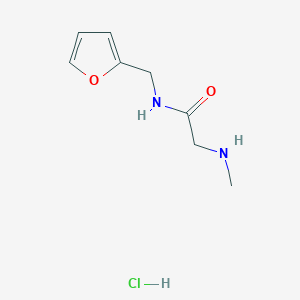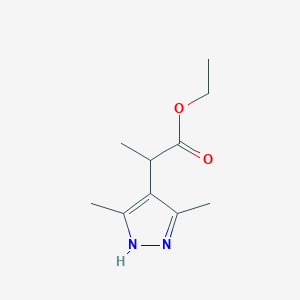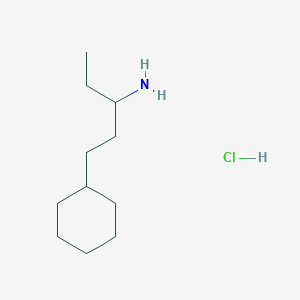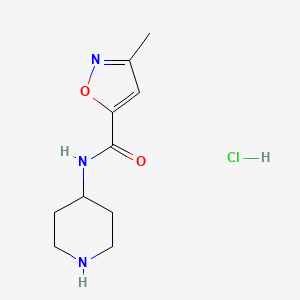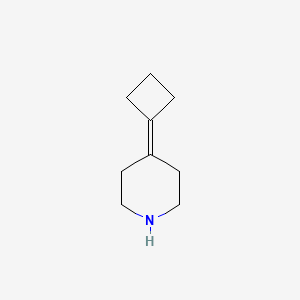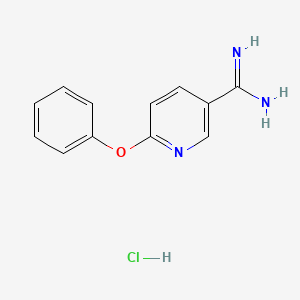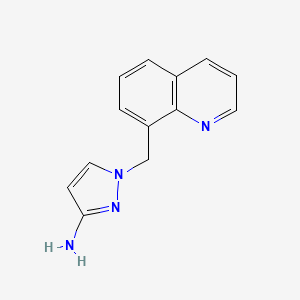
1-(喹啉-8-基甲基)-1H-吡唑-3-胺
描述
The compound “1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . The quinoline group is bonded to a pyrazole group, another organic compound with the formula C3H4N2, through a methylene bridge .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides has been described . The process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various analytical techniques. For example, the structure of quinolin-8-yl 4-chlorobenzoate was fully characterized through a combination of analytical techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under microwave irradiation has been developed . In this reaction, benzoyl peroxide (BPO) promotes the CDC of N-(quinolin-8-yl)amides with acetone/acetonitrile to generate the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound quinolin-8-yl 4-chlorobenzoate was found to have interesting properties. X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .科学研究应用
抗癌活性
喹啉基-吡唑衍生物在抗癌研究中已显示出前景。 具有这种结构的化合物已被发现具有广谱抗癌作用,其中一些在 p53 突变癌细胞系中表现出选择性抑制活性 。 这表明“1-(喹啉-8-基甲基)-1H-吡唑-3-胺”可能成为开发新型抗癌剂的宝贵支架,特别是针对癌细胞中特定突变。
抗菌剂
耐药菌株的出现加剧了对新型抗生素的需求。 喹啉基-吡唑由于其多种生物活性,已被研究作为具有前景的抗菌特性的潜在新型药物分子 。 该化合物可能有助于开发新型抗菌剂来治疗耐药菌株。
抗结核剂
最近的研究合成了新型含三氟甲基的喹啉-吡唑,并筛选了它们的抗结核活性 。 鉴于结构相似性,“1-(喹啉-8-基甲基)-1H-吡唑-3-胺”也可能成为开发抗结核药物的潜在候选药物。
抗炎药
喹唑啉和喹唑啉酮衍生物,与喹啉基-吡唑具有相似的杂环结构,因其抗炎特性而被认可 。 这表明“1-(喹啉-8-基甲基)-1H-吡唑-3-胺”可以探索其在治疗炎症疾病中的功效。
抗惊厥特性
具有喹唑啉酮结构的化合物与抗惊厥活性相关 。 因此,“1-(喹啉-8-基甲基)-1H-吡唑-3-胺”可以研究其在控制惊厥性疾病中的潜在用途。
抗病毒应用
喹唑啉支架已用于合成具有抗病毒活性的分子 。 “1-(喹啉-8-基甲基)-1H-吡唑-3-胺”可能是合成抗病毒药物的关键中间体,特别是在新兴病毒感染的背景下。
作用机制
Target of Action
Quinoline and pyrazole compounds are known to interact with a variety of biological targets. For instance, quinoline derivatives have been used in the treatment of malaria . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Quinoline derivatives, for example, are thought to interfere with the heme detoxification process in malaria parasites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Some quinoline derivatives are known to be orally bioactive , suggesting they can be absorbed through the digestive tract.
安全和危害
未来方向
The future directions of research on similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, isoquinolones, which are structurally related to quinolin-8-ylmethyl-1H-pyrazol-3-amine, have been found to have versatile biological and physiological activities, suggesting potential applications in pharmaceuticals .
生化分析
Biochemical Properties
1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are enzymes that play a key role in cell signaling pathways . By affecting kinase activity, 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine can alter the phosphorylation status of various proteins, leading to changes in cell function and behavior. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes or receptors, which can result in either inhibition or activation of their activity . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine can lead to changes in cellular function, such as alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . For example, high doses of 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine have been associated with toxic effects, such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain minimum dose is required to elicit a biological response.
Metabolic Pathways
1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathway involves the cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of various metabolites. These metabolites can have different biological activities and can be further processed by other enzymes, such as glucuronosyltransferases, which add glucuronic acid to the metabolites, making them more water-soluble and easier to excrete.
Transport and Distribution
The transport and distribution of 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine can influence its activity and function . This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine to the nucleus, where it can interact with DNA or nuclear proteins. Similarly, modifications such as phosphorylation or acetylation can affect the subcellular localization and activity of this compound.
属性
IUPAC Name |
1-(quinolin-8-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-12-6-8-17(16-12)9-11-4-1-3-10-5-2-7-15-13(10)11/h1-8H,9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLZPDVOZLLVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN3C=CC(=N3)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



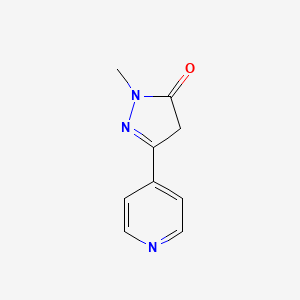
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)

